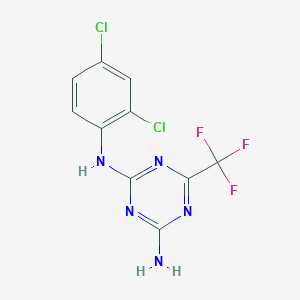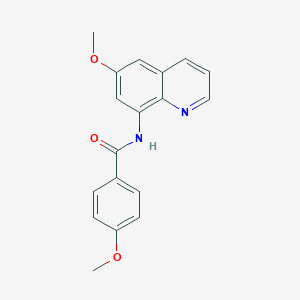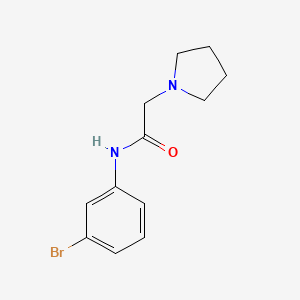
N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DCTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTD is a member of the triazine family and has been found to possess unique properties that make it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of DCTD involves the inhibition of ATP binding to the active site of the target enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the disruption of various biological processes that depend on the enzyme's activity.
Biochemical and Physiological Effects
DCTD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit cell growth and proliferation, and inhibit angiogenesis. DCTD has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using DCTD in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using DCTD is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of DCTD in scientific research. One potential application is in the development of novel cancer therapies. DCTD has been shown to have potent anti-cancer activity and could be used as a starting point for the development of new drugs. Another potential application is in the study of various signaling pathways involved in disease processes. DCTD's ability to inhibit various enzymes involved in these pathways makes it a valuable tool for studying their mechanisms. Finally, DCTD could also be used in the development of new anti-inflammatory drugs, given its ability to reduce the production of pro-inflammatory cytokines.
Conclusion
In conclusion, DCTD is a valuable tool for scientific research due to its unique properties. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several future directions for its application in the development of novel therapies for cancer, inflammation, and other diseases.
合成方法
The synthesis of DCTD involves the reaction between 2,4-dichloroaniline and 6-trifluoromethyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product that can be easily purified and characterized.
科学研究应用
DCTD has been widely used in scientific research due to its unique properties. It has been found to possess potent inhibitory activity against a wide range of enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. This makes it a valuable tool for studying the mechanisms of various biological processes, including cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
2-N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N5/c11-4-1-2-6(5(12)3-4)17-9-19-7(10(13,14)15)18-8(16)20-9/h1-3H,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJABPPIXDGMZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)

![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)

